Enoxolone aluminate

Description

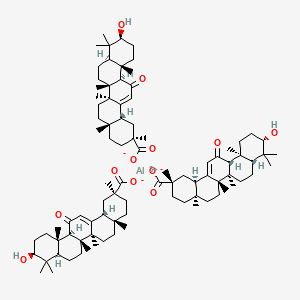

Structure

3D Structure of Parent

Properties

CAS No. |

4598-66-7 |

|---|---|

Molecular Formula |

C90H135AlO12 |

Molecular Weight |

1436.0 g/mol |

IUPAC Name |

aluminum;(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/3C30H46O4.Al/c3*1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6;/h3*16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34);/q;;;+3/p-3/t3*19-,21-,22-,23+,26+,27-,28-,29+,30+;/m000./s1 |

InChI Key |

JIQUHOXNCWKESF-UBYPFOLZSA-K |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].[Al+3] |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

Enoxolone Aluminate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxolone, a pentacyclic triterpenoid derived from licorice root, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-ulcer, and antiviral effects.[1] Its aluminum salt, enoxolone aluminate, is of particular interest for its potential therapeutic applications, leveraging the properties of both enoxolone and aluminum. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a detailed, proposed experimental protocol for its synthesis, a summary of its physicochemical properties, and a description of the analytical techniques used for its characterization. Furthermore, this document outlines the known biological signaling pathways associated with enoxolone, providing a basis for understanding the potential mechanisms of action of this compound.

Introduction

Enoxolone, also known as glycyrrhetinic acid, is the active metabolite of glycyrrhizin, a major component of the licorice plant (Glycyrrhiza glabra).[2] It possesses a well-documented history of medicinal use, attributed to its anti-inflammatory, anti-ulcerative, and immunomodulatory properties.[1][3] The formation of metal salts of enoxolone, such as this compound, is a strategy to potentially enhance its therapeutic efficacy, modify its pharmacokinetic profile, or improve its formulation characteristics. This compound has the chemical formula C90H135AlO12, indicating a complex of three enoxolone molecules with one aluminum ion.[4][5][6] This guide serves as a technical resource for researchers and professionals in drug development, offering a detailed exploration of the synthesis and characterization of this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of enoxolone and the predicted properties for this compound are presented in Table 1.

| Property | Enoxolone | This compound (Predicted) | Reference |

| Molecular Formula | C30H46O4 | C90H135AlO12 | [1],[4] |

| Molar Mass | 470.69 g/mol | 1436.04 g/mol | [1],[5] |

| Appearance | White or almost white crystalline powder | White to off-white powder | [7] |

| Solubility | Practically insoluble in water; soluble in ethanol, sparingly soluble in methylene chloride. | Predicted to have low water solubility. | [7] |

| Melting Point | 287-293 °C | Not available | |

| pKa (Strongest Acidic) | 4.44 | Not applicable | [5] |

Synthesis of this compound

Proposed Experimental Protocol

Objective: To synthesize this compound from enoxolone.

Materials:

-

Enoxolone (18β-glycyrrhetinic acid, >98% purity)

-

Sodium hydroxide (NaOH)

-

Aluminum chloride (AlCl3) or Aluminum sulfate (Al2(SO4)3)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl, 1M)

-

Toluene

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

-

Drying oven

-

pH meter

Procedure:

-

Preparation of Sodium Enoxolonate:

-

Dissolve a specific molar quantity of enoxolone in ethanol in a round-bottom flask with stirring.

-

In a separate beaker, prepare an equimolar aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the enoxolone solution with continuous stirring.

-

Heat the mixture to reflux for 1-2 hours to ensure complete formation of the sodium salt.

-

Allow the solution to cool to room temperature.

-

-

Precipitation of this compound:

-

In a separate beaker, prepare an aqueous solution of an aluminum salt (e.g., aluminum chloride or aluminum sulfate). The molar ratio of enoxolone to aluminum should be 3:1.

-

Slowly add the aluminum salt solution to the sodium enoxolonate solution with vigorous stirring.

-

A precipitate of this compound should form immediately.

-

Continue stirring for an additional 1-2 hours at room temperature to ensure complete precipitation.

-

Monitor the pH of the solution and adjust to a slightly acidic or neutral pH with dilute HCl if necessary to optimize precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water to remove any unreacted salts and impurities.

-

Further wash the precipitate with a non-polar solvent like toluene to remove any unreacted enoxolone.

-

Dry the purified this compound in a drying oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Synthesis Workflow Diagram

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and physicochemical properties. The following techniques are recommended.

Spectroscopic Characterization

| Technique | Expected Observations |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the broad -OH stretch from the carboxylic acid of enoxolone. Shift of the C=O stretching frequency of the carboxylate group compared to the carboxylic acid of enoxolone. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Broadening of the signals in the ¹H and ¹³C NMR spectra due to the presence of the paramagnetic aluminum ion. Disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the presence of the enoxolone moiety. |

Thermal Analysis

| Technique | Expected Observations |

| Thermogravimetric Analysis (TGA) | Determination of the thermal stability and decomposition profile of the compound. Can indicate the presence of coordinated or lattice water molecules. |

| Differential Scanning Calorimetry (DSC) | Identification of phase transitions, such as melting point and decomposition temperature. |

Other Characterization Techniques

| Technique | Expected Observations |

| X-ray Diffraction (XRD) | Determination of the crystalline or amorphous nature of the synthesized powder. |

| Elemental Analysis | Quantification of the carbon, hydrogen, and aluminum content to confirm the empirical formula. |

Characterization Workflow Diagram

Biological Activity and Signaling Pathways

The biological activity of this compound is expected to be primarily derived from the enoxolone moiety. Enoxolone exhibits a range of pharmacological effects, with its anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Mechanism

Enoxolone is known to inhibit the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin reductase. This inhibition leads to an increase in the levels of prostaglandins E2 and F2α, which play a role in modulating inflammation and protecting the gastric mucosa.

Modulation of the ERK1/2 Signaling Pathway

Recent studies have indicated that enoxolone can suppress inflammatory signaling and apoptosis in chondrocytes through the modulation of the ERK1/2 (Extracellular signal-Regulated Kinase 1/2) pathway. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a variety of cellular processes, including proliferation, differentiation, and survival.

Signaling Pathway Diagram

Conclusion

This compound represents a promising compound for further investigation in drug development, building upon the well-established therapeutic properties of enoxolone. This technical guide provides a foundational framework for its synthesis and characterization, offering a proposed experimental approach and outlining the necessary analytical techniques for its comprehensive evaluation. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound and to fully explore its therapeutic potential.

References

- 1. Enoxolone - Wikipedia [en.wikipedia.org]

- 2. enoxolone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Glycyrrhetinic Acid | C30H46O4 | CID 10114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C90H135AlO12 | CID 25210759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. selectbotanical.com [selectbotanical.com]

Glycyrrhetinic Acid Aluminum Salt: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycyrrhetinic acid, a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizin, the primary active component of licorice root, has long been recognized for its diverse pharmacological activities. The aluminum salt of glycyrrhetinic acid is a formulation that leverages these properties, particularly in the realms of anti-inflammatory and anti-ulcer applications. This technical guide elucidates the core mechanisms of action of glycyrrhetinic acid, with the understanding that the aluminum salt primarily serves as a delivery vehicle for the active glycyrrhetinic acid moiety, potentially contributing its own cytoprotective effects. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development.

Core Pharmacological Actions

Glycyrrhetinic acid aluminum salt exhibits two primary, interconnected pharmacological effects: potent anti-inflammatory activity and significant anti-ulcer and cytoprotective properties.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of glycyrrhetinic acid are multifaceted, targeting several key pathways in the inflammatory cascade.

-

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): A primary and well-established mechanism is the inhibition of 11β-HSD2, an enzyme responsible for the conversion of active cortisol to inactive cortisone. By inhibiting this enzyme, glycyrrhetinic acid increases the local concentration of cortisol, a potent endogenous glucocorticoid, thereby amplifying its anti-inflammatory effects.

-

Modulation of Pro-inflammatory Signaling Pathways: Glycyrrhetinic acid has been shown to interfere with key signaling pathways that regulate the expression of pro-inflammatory mediators.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: It inhibits the activation of NF-κB, a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This inhibition prevents the translocation of NF-κB to the nucleus and subsequent gene transcription.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Glycyrrhetinic acid also modulates the MAPK signaling cascade, which is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation.

-

-

Inhibition of Pro-inflammatory Mediators: The compound directly and indirectly reduces the production of various pro-inflammatory molecules:

-

Cytokines: It suppresses the synthesis of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

-

Enzymes: Glycyrrhetinic acid inhibits the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively, which are potent mediators of inflammation.[1][2][3]

-

-

Antioxidant Activity: Glycyrrhetinic acid exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to inflammation and tissue damage.

Anti-ulcer and Cytoprotective Mechanism of Action

The gastroprotective effects of glycyrrhetinic acid aluminum salt are attributed to both the glycyrrhetinic acid component and the potential contribution of the aluminum ion.

-

Strengthening of Gastric Mucosal Defense: The primary anti-ulcer mechanism is believed to be the enhancement of the defensive capacity of the gastric mucosa.

-

Increased Mucus Production: Glycyrrhetinic acid stimulates the secretion of gastric mucus, which forms a protective barrier against the corrosive effects of gastric acid and pepsin.[4]

-

Enhanced Mucosal Blood Flow: Improved blood flow to the gastric mucosa is another proposed mechanism, which facilitates the delivery of nutrients and the removal of toxic substances, thereby promoting tissue repair.

-

-

Anti-Helicobacter pylori Activity: Some studies suggest that glycyrrhetinic acid possesses inhibitory activity against Helicobacter pylori, a bacterium strongly associated with the pathogenesis of peptic ulcers.

-

Inhibition of Prostaglandin Degradation: By inhibiting enzymes that metabolize prostaglandins, glycyrrhetinic acid may increase the local concentration of these protective compounds in the gastric mucosa. Prostaglandins play a crucial role in maintaining mucosal integrity.

-

Role of the Aluminum Ion: Aluminum-containing compounds are known to have their own cytoprotective effects. The aluminum ion in glycyrrhetinic acid aluminum salt may contribute to the overall anti-ulcer effect by:

-

Adhering to the ulcer crater: Forming a protective coating that shields the ulcer from acid and pepsin.

-

Stimulating local prostaglandin synthesis and mucus secretion.

-

Quantitative Pharmacological Data

The following table summarizes key quantitative data from various in vitro and in vivo studies on glycyrrhetinic acid and its derivatives. It is important to note that direct quantitative data for the aluminum salt is limited, and the presented data pertains to the active glycyrrhetinic acid moiety and its related compounds.

| Parameter | Compound/Derivative | Assay/Model | Result | Reference |

| Anti-inflammatory Activity | ||||

| ED50 | Di-sodium salt of 18β-olean-12-ene-3β,30-diol di-O-hemiphthalate | Carrageenan-induced rat paw edema | 70 mg/kg (p.o.) | [5] |

| ED50 | 18β-olean-9(11),12-dione-3β,30-diol di-O-hemiphthalate | Carrageenan-induced rat paw edema | 90 mg/kg (p.o.) | [5] |

| ED50 | Olean-11,13(18)-diene-3β,30-diol di-O-hemiphthalate | Carrageenan-induced rat paw edema | 108 mg/kg (p.o.) | [5] |

| ED50 | Glycyrrhetinic acid | Carrageenan-induced rat paw edema | 200 mg/kg (p.o.) | [5] |

| IC50 | 3β-hydroxy-30-nor-olean-11,13(18)-dien-20β-[N-(2-carboxyphenyl)]carboxamide | IL-1β-induced PGE2 production in NHDF | 1.0 µM | [2] |

| ID50 | Di-sodium salt of olean-12-ene-3β, 30-diol 3β, 30-di-O-hemiphthalate | 5-lipoxygenase inhibition | 5.8 x 10⁻⁶ M | [1] |

| ID50 | Di-sodium salt of olean-12-ene-3β, 30-diol 3β, 30-di-O-hemiphthalate | Cyclooxygenase inhibition | 5.6 x 10⁻⁵ M | [1] |

| Anti-cancer Activity (for context) | ||||

| IC50 | 18α-monoglucuronide of Glycyrrhetinic acid | HepG2 cancer cell line | 6.67 µM | [6] |

| IC50 | 18α-monoglucuronide of Glycyrrhetinic acid | HeLa cancer cell line | 7.43 µM | [6] |

| IC50 | 18α-monoglucuronide of Glycyrrhetinic acid | A549 cancer cell line | 15.76 µM | [6] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the mechanism of action of glycyrrhetinic acid and a typical experimental workflow for its evaluation.

Caption: Anti-inflammatory signaling pathway of Glycyrrhetinic Acid.

Caption: Experimental workflow for evaluating anti-ulcer activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of glycyrrhetinic acid's mechanism of action.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of a compound.

Materials:

-

Male Wistar rats (150-200 g)

-

Glycyrrhetinic acid aluminum salt

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

Protocol:

-

Fast the rats overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound (glycyrrhetinic acid aluminum salt at various doses, e.g., 50, 100, 200 mg/kg), vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of 11β-HSD2.

Materials:

-

Human recombinant 11β-HSD2 enzyme (or cell lysates containing the enzyme)

-

[³H]-Cortisol (radiolabeled substrate)

-

NAD⁺ (cofactor)

-

Scintillation cocktail

-

Scintillation counter

-

Test compound (glycyrrhetinic acid aluminum salt)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

Protocol:

-

Prepare a reaction mixture containing the assay buffer, NAD⁺, and the human recombinant 11β-HSD2 enzyme.

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-Cortisol.

-

Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents to extract the steroids).

-

Separate the substrate ([³H]-Cortisol) from the product ([³H]-Cortisone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactive product formed using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the activation of NF-κB by observing its binding to a labeled DNA probe.

Materials:

-

Nuclear protein extracts from cells treated with an inflammatory stimulus (e.g., TNF-α) and the test compound.

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Poly(dI-dC) (non-specific competitor DNA)

-

Binding buffer

-

Loading buffer

-

Native polyacrylamide gel

-

Electrophoresis apparatus

-

Autoradiography film or chemiluminescence detection system

Protocol:

-

Prepare nuclear extracts from cells that have been pre-treated with glycyrrhetinic acid aluminum salt followed by stimulation with an inflammatory agent.

-

Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer on ice for a specified time (e.g., 20-30 minutes).

-

For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the binding reaction to confirm the identity of the protein-DNA complex.

-

Add loading buffer to the samples and load them onto a pre-run native polyacrylamide gel.

-

Perform electrophoresis to separate the protein-DNA complexes from the free probe.

-

Dry the gel and expose it to an autoradiography film or use a chemiluminescence detection system to visualize the bands.

-

A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB activation.

Conclusion

Glycyrrhetinic acid aluminum salt is a promising therapeutic agent with well-defined anti-inflammatory and anti-ulcer properties. Its mechanism of action is primarily driven by the glycyrrhetinic acid moiety, which modulates key inflammatory pathways, including the inhibition of 11β-HSD2 and the NF-κB and MAPK signaling cascades. The anti-ulcer effects are attributed to the enhancement of gastric mucosal defense mechanisms, with a potential synergistic contribution from the aluminum ion. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and the potential clinical application of this compound. Future research should focus on elucidating the precise role of the aluminum salt in the formulation's overall efficacy and bioavailability.

References

- 1. Inhibitory Effect of Glycyrrhetinic Acid Derivatives on Lipoxygenase and Prostaglandin Synthetase [jstage.jst.go.jp]

- 2. Synthesis and inhibitory effect of novel glycyrrhetinic acid derivatives on IL-1 beta-induced prostaglandin E(2) production in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycyrrhizin inhibits prostaglandin E2 production by activated peritoneal macrophages from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Licorice flavonoid alleviates gastric ulcers by producing changes in gut microbiota and promoting mucus cell regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of rat acute inflammatory paw oedema by dihemiphthalate of glycyrrhetinic acid derivatives: comparison with glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Enoxolone: An In-depth Technical Guide on the Core Active Moiety

Disclaimer: Publicly available scientific literature and drug development resources contain a notable scarcity of specific data on the pharmacokinetics and bioavailability of enoxolone aluminate . Therefore, this guide focuses on the pharmacokinetic profile of its active component, enoxolone (also known as glycyrrhetinic acid), derived from studies on the acid itself or its precursor, glycyrrhizic acid. The potential influence of the aluminum salt on the absorption and disposition of enoxolone will be discussed based on general principles of pharmacology.

Introduction to Enoxolone

Enoxolone, a pentacyclic triterpenoid derivative obtained from the hydrolysis of glycyrrhizic acid found in licorice root, is recognized for its anti-inflammatory, anti-ulcer, and expectorant properties.[1] Its therapeutic effects are attributed to various mechanisms, including the inhibition of enzymes that metabolize prostaglandins. Given its clinical interest, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic use and ensuring its safety.

Pharmacokinetic Profile of Enoxolone

The systemic exposure to enoxolone is a result of a complex interplay of factors including its route of administration, formulation, and metabolic conversion from its prodrug, glycyrrhizic acid.

Absorption

Following oral administration, enoxolone is absorbed from the gastrointestinal tract. However, its bioavailability can be influenced by its low aqueous solubility. Studies in various animal models and humans have demonstrated that enoxolone can be detected in plasma after oral intake. In a study involving healthy volunteers who received oral doses of 500 mg, 1000 mg, and 1500 mg of glycyrrhetinic acid, the peak plasma concentration and the area under the plasma concentration-time curve (AUC) increased with escalating doses.[2]

The absorption of enoxolone is significantly enhanced when administered as its prodrug, glycyrrhizic acid. Intestinal bacteria hydrolyze glycyrrhizic acid to enoxolone, which is then absorbed. This enterohepatic circulation contributes to a delayed peak concentration and prolonged half-life.[2]

For topical applications, such as in dental products, the systemic absorption of enoxolone is expected to be very low. A clinical trial protocol for a toothpaste containing enoxolone notes that the absorption rate is anticipated to be minimal.[3] The primary action in such formulations is local at the site of application.[1][4][5]

Distribution

Once absorbed, enoxolone is distributed throughout the body. Due to its lipophilic nature, it is expected to penetrate various tissues. Information on its volume of distribution is limited, but its ability to exert effects on various organs suggests systemic distribution.

Metabolism

The metabolism of enoxolone is not extensively detailed in the available literature. It is known to undergo conjugation reactions, such as glucuronidation, in the liver. Urinary elimination of enoxolone and its glucuronide conjugates has been reported to be less than 1% of the administered dose, suggesting that biliary excretion is a major route of elimination.[2]

Excretion

Quantitative Pharmacokinetic Data

The following table summarizes the limited publicly available pharmacokinetic parameters for enoxolone (glycyrrhetinic acid) in humans. It is important to note that these values are from a single study and may vary depending on the individual, formulation, and analytical methods used.

| Parameter | 1000 mg Dose (Mean ± SEM) | 1500 mg Dose (Mean ± SEM) |

| t½ (second elimination phase) | 11.5 ± 1.2 h | 38.7 ± 10.5 h |

| Urinary Excretion (24h) | < 1% of dose | < 1% of dose |

| Data sourced from a study in healthy human volunteers.[2] |

Potential Influence of the Aluminum Salt

The formulation of enoxolone as an aluminum salt could potentially impact its pharmacokinetic properties, primarily its absorption. Aluminum salts generally have very low oral bioavailability, with less than 1% of the aluminum cation being absorbed systemically.[6] The primary role of aluminum salts in pharmaceutical formulations can be as an excipient, influencing the stability and release of the active drug.[7][8]

It is plausible that this compound may have a slower dissolution rate compared to the free acid form, which could lead to a delayed and potentially reduced overall absorption from the gastrointestinal tract. However, without specific studies on this compound, this remains a theoretical consideration. Dietary components, such as citric and other organic acids, have been shown to potentially increase the absorption of aluminum from insoluble aluminum salts.[9]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not available in the public domain. However, a general workflow for a pharmacokinetic study of an oral drug would typically involve the following steps:

-

Subject Recruitment and Dosing: Healthy volunteers or relevant animal models are selected based on inclusion and exclusion criteria. The drug is administered at a specific dose and formulation.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing. Urine and feces may also be collected to assess excretion.

-

Bioanalytical Method: A validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), is used to quantify the concentration of the drug and its metabolites in the biological samples.

-

Pharmacokinetic Analysis: The concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, half-life, and clearance.

-

Data Interpretation and Reporting: The results are interpreted to understand the ADME properties of the drug.

Visualizations

General ADME Pathway of Enoxolone

Caption: Generalized ADME pathway for orally administered enoxolone.

Hypothetical Experimental Workflow for a Pharmacokinetic Study

Caption: Hypothetical workflow for a clinical pharmacokinetic study.

Conclusion

While enoxolone has been the subject of some pharmacokinetic investigations, a comprehensive understanding of the ADME of this compound remains elusive due to a lack of specific data. The available information on enoxolone suggests that its absorption can be variable and is influenced by its formulation and whether it is administered as a prodrug. Its elimination appears to be primarily through biliary excretion. The aluminum salt form may alter the absorption profile, likely leading to slower dissolution and potentially lower systemic bioavailability. For topical applications, systemic exposure is expected to be minimal. To definitively characterize the pharmacokinetics and bioavailability of this compound, further preclinical and clinical studies are warranted. Such studies would be essential for the rational development and optimal clinical application of this compound.

References

- 1. Effect of Enoxolone on Dental Plaque, Gingival Inflammation, and Bleeding IADR Abstract Archives [iadr.abstractarchives.com]

- 2. Kinetics and dynamics of orally administered 18 beta-glycyrrhetinic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metal salts with low oral bioavailability and considerable exposures from ubiquitous background: Inorganic aluminum salts as an example for issues in toxicity testing and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lohmann-minerals.com [lohmann-minerals.com]

- 8. lohmann-minerals.com [lohmann-minerals.com]

- 9. Potential toxicity of presumably insoluble aluminum salts in presence of common dietary acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Enoxolone Aluminate: A Technical Guide to Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Enoxolone Aluminate

Enoxolone, also known as glycyrrhetinic acid, is a natural product derived from the hydrolysis of glycyrrhizic acid, which is extracted from licorice root.[1] Chemically, it is a β-amyrin type pentacyclic triterpenoid. This compound is the aluminum salt of enoxolone, with the molecular formula C₉₀H₁₃₅AlO₁₂.[2] The formation of a salt can significantly alter the physicochemical properties of a drug, making the study of its solid-state characteristics essential for drug development.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₉₀H₁₃₅AlO₁₂ |

| Molecular Weight | 1460.0 g/mol |

| Base Compound | Enoxolone (Glycyrrhetinic Acid) |

| Salt Counterion | Aluminum (Al³⁺) |

Crystal Structure Determination: Experimental Protocols

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (XRD).

Single-Crystal X-ray Diffraction (XRD)

Objective: To determine the precise atomic coordinates, bond lengths, bond angles, and space group of a single crystal of this compound.

Methodology:

-

Crystal Growth:

-

Slow evaporation of a saturated solution of this compound in a suitable solvent or solvent mixture. Solvents to be screened include ethanol, methanol, acetone, and ethyl acetate.

-

Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a less soluble solvent.

-

Cooling crystallization, involving the slow cooling of a saturated solution.

-

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

The diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

The atomic positions and thermal parameters are refined against the experimental data to yield the final crystal structure.

-

Table 2: Expected Data from Single-Crystal XRD of this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of formula units per unit cell. |

| Calculated Density (ρ) | The density calculated from the crystal structure. |

| Atomic Coordinates (x, y, z) | The fractional coordinates of each atom in the unit cell. |

| Bond Lengths and Angles | The distances and angles between atoms. |

| R-factor | A measure of the agreement between the calculated and observed structure factors. |

Polymorphism Characterization

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a drug can exhibit different physical properties, impacting its therapeutic efficacy.

Powder X-ray Diffraction (PXRD)

Objective: To identify and differentiate between different polymorphic forms of this compound and to assess the crystallinity of a sample.

Methodology:

-

Sample Preparation: A fine powder of the this compound sample is gently packed into a sample holder.

-

Data Collection:

-

The sample is placed in a powder X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

-

Data Analysis: The resulting PXRD pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline form. Different polymorphs will produce distinct patterns.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To investigate the thermal behavior of this compound, including melting points, phase transitions, and decomposition temperatures, which are characteristic of different polymorphs.

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan.

-

The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

-

The temperature of both pans is increased at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization) are recorded.

-

-

Thermogravimetric Analysis (TGA):

-

A small amount of the sample is placed in a tared TGA pan.

-

The pan is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The change in mass of the sample is recorded as a function of temperature.

-

Mass loss can indicate desolvation or decomposition.

-

Table 3: Representative Data from Thermal Analysis of this compound Polymorphs

| Polymorph | Melting Point (DSC, °C) | Enthalpy of Fusion (J/g) | Decomposition Onset (TGA, °C) |

| Form A | e.g., 210-215 | e.g., 85 | e.g., 280 |

| Form B | e.g., 225-230 | e.g., 95 | e.g., 285 |

Spectroscopic Techniques

Objective: To obtain complementary information on the molecular structure and intermolecular interactions within the crystal lattice, which can differ between polymorphs.

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecules. Different crystal packing and conformations in polymorphs can lead to shifts in the vibrational frequencies.

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is sensitive to the local environment of atomic nuclei. Different polymorphs can be distinguished by differences in their chemical shifts.

Signaling Pathway of Enoxolone

Recent research has elucidated a potential antivirulence mechanism of enoxolone against Clostridioides difficile. Enoxolone has been shown to inhibit the biosynthesis of toxins TcdA and TcdB by targeting two key enzymes: ATP synthase subunit alpha (AtpA) and adenine deaminase (Ade).[3] This dual-target mechanism disrupts cellular energy production and purine metabolism, ultimately leading to a reduction in toxin production.[3]

Caption: Enoxolone's inhibition of C. difficile toxin production.

Experimental Workflow for Polymorph Screening

A systematic approach is necessary to identify and characterize all relevant polymorphic forms of this compound.

Caption: Workflow for this compound polymorph screening.

Conclusion

The solid-state properties of this compound are crucial for its successful development as a pharmaceutical agent. While specific crystal structure data is not currently in the public domain, this guide provides the necessary framework for its comprehensive characterization. By employing the experimental protocols outlined herein, researchers can elucidate the crystal structure, identify and characterize polymorphic forms, and ultimately select the optimal solid form for clinical development. Understanding the relationship between the solid-state structure and the physicochemical properties of this compound will enable the development of stable, safe, and effective drug products.

References

Methodological & Application

Application Notes and Protocols for Enoxolone Aluminate in the Treatment of Gastric Ulcers in Rats

Disclaimer: Direct experimental data on the use of enoxolone aluminate for gastric ulcer treatment in rats is limited in the available scientific literature. The following application notes and protocols are based on studies conducted with structurally related compounds, namely carbenoxolone (a derivative of enoxolone) and aluminum-containing antacids. These protocols are intended to serve as a foundational guide for researchers and should be adapted and validated for the specific experimental context.

Introduction

Enoxolone, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid with known anti-inflammatory and cytoprotective properties. When combined with aluminum, as in this compound, it is hypothesized to possess both the mucosal protective effects of enoxolone and the acid-neutralizing capacity of aluminum hydroxide. This combination makes it a promising candidate for the treatment of gastric ulcers. The following notes detail the potential mechanisms, experimental protocols, and data presentation for evaluating the efficacy of this compound in rat models of gastric ulcer.

Potential Mechanism of Action

The gastroprotective effect of this compound is likely multifactorial, drawing from the properties of both enoxolone (and its related compound, carbenoxolone) and aluminum hydroxide.

-

Enoxolone/Carbenoxolone: These compounds are believed to enhance the natural defense mechanisms of the gastric mucosa. This includes increasing the production and viscosity of gastric mucus, which forms a protective barrier against acid and pepsin. They may also increase the lifespan of gastric epithelial cells and enhance local prostaglandin synthesis, which plays a crucial role in mucosal integrity and repair.

-

Aluminum Hydroxide: This component acts as an antacid, directly neutralizing gastric acid to provide immediate symptomatic relief.[1] It can also inhibit the activity of pepsin, a digestive enzyme that can exacerbate mucosal damage.[1] Furthermore, aluminum-containing antacids may have cytoprotective effects by stimulating the synthesis of prostaglandins and bicarbonate.[1]

A proposed signaling pathway for the gastroprotective action is illustrated below.

References

Application Notes and Protocols: Enoxolone Aluminate in Gastrointestinal Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxolone, also known as 18β-glycyrrhetinic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, the main active component of licorice root. It possesses a wide range of pharmacological properties, including potent anti-inflammatory, anti-ulcerative, and cytoprotective effects, making it a compelling candidate for treating various gastrointestinal (GI) disorders.[1] The aluminum salt of enoxolone, herein referred to as enoxolone aluminate, is a compound of interest for targeted drug delivery within the GI tract. While specific research on this compound is limited, its potential can be extrapolated from the well-documented properties of enoxolone and the common use of aluminum compounds in gastroenterology.

Aluminum salts, such as aluminum hydroxide, are frequently used as antacids and mucosal protective agents.[2][3][4][5][6] A compound combining enoxolone with aluminum could offer a dual-action therapeutic: the targeted anti-inflammatory and healing properties of enoxolone, coupled with the acid-neutralizing and barrier-forming capabilities of aluminum. This combination may provide a synergistic effect, enhancing the therapeutic efficacy for conditions like peptic ulcers, gastritis, and inflammatory bowel disease (IBD).

These application notes provide a theoretical framework and detailed protocols for the synthesis, characterization, and evaluation of this compound as a drug delivery system for the GI tract.

Physicochemical Properties and Proposed Advantages

This compound is predicted to be a water-insoluble salt. This inherent low solubility can be advantageous for GI drug delivery, potentially offering:

-

Sustained Release: Slow dissolution in the GI tract could lead to prolonged therapeutic action.

-

Targeted Local Action: Reduced systemic absorption may concentrate the therapeutic effect at the site of inflammation or ulceration in the GI mucosa.

-

Enhanced Mucoadhesion: Aluminum compounds are known to adhere to the GI mucosa, particularly at ulcerated sites.[7][8] This property could prolong the contact time of enoxolone with the affected tissue.

-

Acid Neutralization: The aluminum component can neutralize gastric acid, providing symptomatic relief and creating a more favorable environment for ulcer healing.[2][5][6]

Proposed Mechanism of Action in the GI Tract

The therapeutic effect of this compound in the GI tract is hypothesized to be multi-faceted, combining the mechanisms of both enoxolone and aluminum.

-

Anti-inflammatory Action: Enoxolone inhibits the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin reductase, which are responsible for the metabolism of prostaglandins PGE-2 and PGF-2α.[1] This leads to an increase in local prostaglandin levels, which in turn reduces inflammation.

-

Cytoprotective and Anti-Ulcer Effects: The elevated prostaglandin levels also inhibit gastric acid secretion and stimulate the secretion of protective mucus in the stomach and intestines, promoting the healing of peptic ulcers.[1]

-

Mucosal Barrier Formation: Similar to sucralfate (an aluminum hydroxide complex), this compound is expected to form a protective barrier over ulcerated or inflamed mucosal surfaces.[7][8][9] This barrier would shield the tissue from irritants like gastric acid, pepsin, and bile salts.

-

Acid Neutralization: The aluminum hydroxide component directly neutralizes stomach acid, raising the gastric pH.[2][5][6]

A diagram illustrating the proposed synergistic mechanism of action is provided below.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, formulation, and evaluation of this compound for GI drug delivery.

Protocol 1: Synthesis of this compound

This protocol describes a hypothetical precipitation method for synthesizing this compound.

Materials:

-

18β-Glycyrrhetinic acid (Enoxolone)

-

Sodium hydroxide (NaOH)

-

Aluminum chloride (AlCl₃) or Aluminum sulfate (Al₂(SO₄)₃)

-

Ethanol

-

Deionized water

-

Magnetic stirrer and hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare Sodium Enoxolonate: Dissolve a specific molar quantity of enoxolone in ethanol. In a separate container, dissolve an equimolar amount of NaOH in deionized water. Slowly add the NaOH solution to the enoxolone solution while stirring to form the sodium salt of enoxolone.

-

Prepare Aluminum Salt Solution: In a separate beaker, dissolve a stoichiometric amount of the aluminum salt (e.g., AlCl₃) in deionized water. The molar ratio of enoxolone to aluminum should be 3:1, assuming a trivalent aluminum ion.

-

Precipitation: Slowly add the aluminum salt solution to the sodium enoxolonate solution under constant stirring. A precipitate of this compound should form.

-

Isolation and Washing: Continue stirring for 1-2 hours to ensure complete reaction. Isolate the precipitate by vacuum filtration. Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a final wash with ethanol.

-

Drying: Dry the resulting white powder in an oven at 60-80°C until a constant weight is achieved.

Protocol 2: Characterization of this compound

The synthesized product should be thoroughly characterized to confirm its identity and purity.

| Technique | Purpose | Expected Outcome/Parameter to Measure |

| FTIR Spectroscopy | Confirm salt formation and identify functional groups. | Disappearance of the carboxylic acid O-H stretch and a shift in the carbonyl C=O stretch of enoxolone. |

| Elemental Analysis | Determine the elemental composition (C, H, Al). | Confirm the stoichiometric ratio of enoxolone to aluminum. |

| X-ray Diffraction (XRD) | Assess the crystallinity of the synthesized powder. | Determine if the material is crystalline or amorphous. |

| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | Determine the decomposition temperature of the compound. |

| Solubility Studies | Determine solubility in various physiological buffers. | Quantify solubility at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to predict dissolution behavior. |

| Particle Size Analysis | Characterize the particle size distribution. | Determine the mean particle size and polydispersity index. |

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method for evaluating the release of enoxolone from the aluminate salt in simulated GI fluids.

Apparatus:

-

USP Dissolution Apparatus 2 (Paddle)

-

Dissolution vessels

-

HPLC system with a UV detector for quantification of enoxolone

Procedure:

-

Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

-

Dissolution Test:

-

Place a known amount of this compound powder into each dissolution vessel containing 900 mL of pre-warmed (37°C) dissolution medium.

-

Set the paddle speed to 50-75 RPM.

-

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Replace the withdrawn volume with fresh medium.

-

-

Sample Analysis: Filter the samples and analyze the concentration of released enoxolone using a validated HPLC method.[10][11][12][13][14]

-

Data Analysis: Plot the cumulative percentage of enoxolone released versus time to generate the drug release profile.

| Parameter | Simulated Gastric Fluid (pH 1.2) | Simulated Intestinal Fluid (pH 6.8) |

| Predicted Release Profile | Very slow release due to low solubility. | Slow to moderate release, potentially pH-dependent. |

| Expected % Release at 8h | < 10% | 20-40% |

| Expected % Release at 24h | < 20% | 50-70% |

Protocol 4: In Vitro Mucoadhesion Study

This protocol can be used to assess the mucoadhesive properties of this compound.

Materials:

-

Porcine gastric or intestinal mucosa

-

Texture analyzer or tensile strength tester

-

Phosphate buffered saline (PBS, pH 6.8)

Procedure:

-

Mucosa Preparation: Obtain fresh porcine GI mucosa, clean it, and cut it into appropriately sized pieces. Secure the mucosal tissue on a holder.

-

Sample Preparation: Compress a known amount of this compound powder into a compact.

-

Adhesion Test:

-

Attach the compact to the probe of the texture analyzer.

-

Moisten the mucosal surface with PBS.

-

Bring the compact into contact with the mucosal surface with a defined force for a specific duration.

-

Withdraw the probe at a constant speed and measure the force required to detach the compact from the mucosa (force of detachment).

-

-

Data Analysis: A higher force of detachment indicates greater mucoadhesive strength. Compare with a non-adhesive control substance.

Protocol 5: In Vivo Efficacy Study (Ethanol-Induced Gastric Ulcer Model)

This animal model is used to evaluate the gastroprotective effects of this compound.[15][16][17][18][19]

Animals:

-

Male Wistar rats (180-220 g)

Procedure:

-

Grouping: Divide the animals into groups:

-

Group 1: Normal Control (vehicle only)

-

Group 2: Ulcer Control (vehicle + ethanol)

-

Group 3: Reference Drug (e.g., Omeprazole) + ethanol

-

Group 4: Enoxolone + ethanol

-

Group 5: this compound (low dose) + ethanol

-

Group 6: this compound (high dose) + ethanol

-

-

Dosing: Administer the respective treatments orally once daily for a specified period (e.g., 7 days).

-

Ulcer Induction: On the final day, after fasting, administer absolute ethanol (e.g., 1 mL/200g body weight) orally to all groups except the normal control.

-

Evaluation: One hour after ethanol administration, euthanize the animals and excise the stomachs.

-

Analysis:

-

Calculate the Ulcer Index by measuring the length and severity of the lesions.

-

Perform histopathological examination of the gastric tissue.

-

Measure biochemical markers of inflammation and oxidative stress in the tissue (e.g., MPO, TNF-α, IL-6).

-

| Group | Predicted Ulcer Index | Predicted % Inhibition | Histopathology Notes |

| Ulcer Control | 45 ± 5 | 0% | Severe mucosal damage, inflammation, and hemorrhage. |

| Omeprazole | 10 ± 2 | ~78% | Significant reduction in lesion severity. |

| Enoxolone | 18 ± 3 | ~60% | Moderate protection, reduced inflammation. |

| This compound (High Dose) | 8 ± 2 | ~82% | Marked protection, minimal mucosal damage, and inflammation. |

Protocol 6: In Vivo Efficacy Study (TNBS-Induced Colitis Model)

This model is relevant for evaluating the efficacy of this compound in treating IBD.[1][20][21][22][23]

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Procedure:

-

Colitis Induction: Under light anesthesia, instill a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol into the colon via a catheter.

-

Grouping and Dosing: Similar to the ulcer model, divide animals into control, reference (e.g., Mesalazine), and treatment groups. Begin oral administration of this compound and controls 24 hours after colitis induction and continue daily.

-

Monitoring: Monitor body weight, stool consistency, and presence of blood daily to calculate a Disease Activity Index (DAI).

-

Evaluation: After a set period (e.g., 7-14 days), euthanize the animals and collect the colons.

-

Analysis:

-

Measure colon length and weight.

-

Score macroscopic damage.

-

Perform histopathological analysis.

-

Measure tissue MPO activity and cytokine levels (TNF-α, IL-1β, IL-10).

-

Workflow and Signaling Pathway Diagrams

The following diagrams visualize the experimental workflow and a key signaling pathway.

Conclusion

This compound presents a promising, yet underexplored, therapeutic agent for a variety of GI disorders. By combining the proven anti-inflammatory and cytoprotective properties of enoxolone with the mucoadhesive and acid-neutralizing capabilities of aluminum, this compound could offer a synergistic approach to treatment. The protocols and theoretical data presented here provide a comprehensive roadmap for researchers and drug developers to investigate the potential of this compound-based drug delivery systems. Further research is warranted to validate these hypotheses and fully elucidate the therapeutic efficacy and safety of this novel compound.

References

- 1. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]

- 2. Articles [globalrx.com]

- 3. Aluminum Hydroxide and Magnesium Hydroxide: MedlinePlus Drug Information [medlineplus.gov]

- 4. Aluminum Hydroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. rnpedia.com [rnpedia.com]

- 7. Mechanisms of action of sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sucralfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. alliedacademies.org [alliedacademies.org]

- 11. HPLC Determination of Glycyrrhizic and Glycyrrhetinic acids inWeiyanning granule. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Determination of 18-β-Glycyrrhetinic Acid in HepG2 Cell Line by High Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. Effect of Omega3 in rat stomach induced peptic ulcer by ethanol [mjmr.journals.ekb.eg]

- 16. mdpi.com [mdpi.com]

- 17. phytojournal.com [phytojournal.com]

- 18. researchgate.net [researchgate.net]

- 19. Amelioration of ethanol-induced gastric ulcer in rats by quercetin: implication of Nrf2/HO1 and HMGB1/TLR4/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 22. mdpi.com [mdpi.com]

- 23. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enoxolone Aluminate in Ex Vivo Gingival Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing enoxolone aluminate in ex vivo gingival inflammation models. This information is intended to guide researchers in the evaluation of the anti-inflammatory properties of this compound for potential applications in oral care and therapeutics.

Introduction

Enoxolone, also known as glycyrrhetinic acid, is a natural compound derived from licorice root with established anti-inflammatory properties.[1][2] Its use in oral care products is aimed at mitigating gingival inflammation, a key feature of gingivitis and periodontitis. Ex vivo gingival inflammation models offer a valuable platform for studying the efficacy of such compounds in a system that closely mimics the physiological conditions of human gingival tissue. These models bridge the gap between in vitro cell culture and in vivo clinical trials, allowing for the controlled study of tissue responses to inflammatory stimuli and therapeutic interventions.

This document outlines the methodology for an ex vivo human gingival mucosa model to assess the anti-inflammatory effects of enoxolone.

Experimental Protocols

Ex Vivo Human Gingival Mucosa Model

This protocol is based on the methodology for maintaining human gingival fragments in a viable state for the assessment of anti-inflammatory agents.[3][4]

1.1.1. Materials

-

Fresh human gingival tissue fragments (obtained from patients undergoing periodontal surgery, with informed consent)

-

Culture medium: Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Inflammatory mediators: Substance P (SP) and Lipopolysaccharide (LPS) from Porphyromonas gingivalis

-

This compound (or formulations containing it, such as toothpaste or mouthwash)

-

Placebo control (formulation without this compound)

-

Phosphate Buffered Saline (PBS)

-

Hematoxylin and Eosin (H&E) stain

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8)

1.1.2. Gingival Tissue Fragment Culture

-

Immediately after surgical excision, place gingival fragments in sterile PBS.

-

Transport the tissue to a sterile cell culture hood.

-

Cut the gingival fragments into smaller pieces of approximately 3x3 mm.

-

Place each fragment in a separate well of a 24-well culture plate containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the tissue fragments at 37°C in a humidified atmosphere with 5% CO2 for up to 3 days.[3][4]

1.1.3. Induction of Inflammation

-

After an initial 24-hour stabilization period in culture, induce inflammation by adding inflammatory mediators to the culture medium.

-

Prepare a stock solution of Substance P and LPS.

-

Add SP and LPS to the culture medium to achieve a final concentration known to induce an inflammatory response. The medium should be in contact with the corium (connective tissue side) of the gingival fragment.[3][4]

-

Incubate the fragments with the inflammatory mediators for a predetermined period to establish a consistent inflammatory state.

1.1.4. Application of this compound

-

Prepare the this compound formulation for application. For a toothpaste formulation, a slurry can be made with sterile PBS. For a mouthwash, it can be applied directly.

-

Apply the enoxolone-containing formulation or the placebo control directly onto the epithelial surface of the gingival fragments.[3][4]

-

The application should be performed in a double-blind manner to avoid bias.[3][4]

-

Allow the formulation to remain in contact with the epithelium for a specified duration, mimicking in vivo application.

-

After the treatment period, gently wash the tissue fragments with sterile PBS to remove the formulation.

-

Return the fragments to the incubator in fresh culture medium.

1.1.5. Assessment of Anti-inflammatory Effects

Histological Analysis:

-

At the end of the experiment, fix the gingival fragments in 10% neutral buffered formalin.

-

Process the fixed tissues for paraffin embedding.

-

Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E).

-

Evaluate the stained sections under a microscope for signs of inflammation.

-

Edema: Assess edema using a semi-quantitative scoring system.[3][4]

-

Vasodilation: Evaluate vasodilation by counting the percentage of dilated vessels and measuring the surface area of these vessels using morphometrical image analysis.[3][4]

Cytokine Analysis:

-

Collect the culture supernatants at specified time points after treatment.

-

Measure the concentration of pro-inflammatory cytokines, such as IL-1α and IL-8, in the supernatants using specific ELISA kits.[3][4]

-

Follow the manufacturer's instructions for the ELISA procedure.

Data Presentation

The following tables summarize the expected quantitative outcomes from the ex vivo gingival inflammation model when treated with enoxolone.

Table 1: Histological Assessment of Inflammation

| Treatment Group | Edema Score (Semi-quantitative) | Percentage of Dilated Vessels (%) | Surface Area of Dilated Vessels (µm²) |

| Control (No Inflammation) | Baseline | Baseline | Baseline |

| Inflamed + Placebo | Increased | Significantly Increased | Significantly Increased |

| Inflamed + Enoxolone | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Data presented in this table is a qualitative representation of expected results based on the described anti-inflammatory effects of enoxolone.[3][4]

Table 2: Cytokine Levels in Culture Supernatant

| Treatment Group | IL-8 Concentration (pg/mL) | IL-1α Concentration (pg/mL) |

| Control (No Inflammation) | Baseline | Baseline |

| Inflamed + Placebo | Significantly Increased | Significantly Increased |

| Inflamed + Enoxolone | Significantly Decreased | Significantly Decreased |

This table illustrates the expected significant reduction in pro-inflammatory cytokine secretion following enoxolone treatment in an ex vivo model.[3][4] A clinical study also showed that a toothpaste containing glycyrrhetinic acid (enoxolone) led to a significant reduction in salivary levels of IL-8, TNF-α, IL-17, MCP-1, and VEGF in patients with chronic periodontitis.[5][6]

Visualizations

Signaling Pathway

Caption: Proposed mechanism of enoxolone's anti-inflammatory action.

Experimental Workflow

Caption: Experimental workflow for the ex vivo gingival inflammation model.

Conclusion

The ex vivo gingival inflammation model provides a robust and physiologically relevant method for evaluating the anti-inflammatory efficacy of this compound. The detailed protocols and expected outcomes presented in these application notes serve as a valuable resource for researchers in the field of oral health and drug development. The data suggests that enoxolone demonstrates significant anti-inflammatory properties by reducing edema, vasodilation, and the secretion of pro-inflammatory cytokines in a human gingival tissue model.

References

- 1. Effect of Enoxolone on Dental Plaque, Gingival Inflammation, and Bleeding IADR Abstract Archives [iadr.abstractarchives.com]

- 2. [PDF] Evaluation of the effect of enoxolone-containing toothpaste on dental plaque, gingival inflammation and bleeding indices | Semantic Scholar [semanticscholar.org]

- 3. [Anti-inflammatory effect of enoxolone in an ex-vivo human gingival mucosa model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. phmd.hirszfeld.pl [phmd.hirszfeld.pl]

Protocol for inducing and assessing gastric lesions in enoxolone aluminate studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and assessing gastric lesions in preclinical studies evaluating the gastroprotective effects of enoxolone aluminate. The methodologies described are established and widely used models for investigating potential anti-ulcer therapeutics.

Introduction

Enoxolone, a derivative of glycyrrhetinic acid, has demonstrated gastroprotective properties, making its aluminate salt a compound of interest in the development of treatments for gastric ulcers.[1][2] Its mechanisms of action are believed to involve the modulation of prostaglandin metabolism and the enhancement of gastric mucus production, both of which are critical for maintaining mucosal integrity.[1][3][4][5] This document outlines standardized procedures for inducing gastric lesions in rodent models and for the subsequent macroscopic and histological assessment of these lesions.

Experimental Protocols

Three common and reliable methods for inducing acute gastric lesions in rodents are detailed below: Non-Steroidal Anti-Inflammatory Drug (NSAID)-induced, ethanol-induced, and stress-induced ulcer models.

NSAID-Induced Gastric Lesion Protocol (Indomethacin)

This model mimics the gastric damage often observed with the clinical use of NSAIDs.[2][6]

Materials:

-

Male Wistar rats (180-220 g)

-

Indomethacin

-

Vehicle (e.g., 1% carboxymethylcellulose)

-

This compound

-

Oral gavage needles

-

Dissection tools

-

Formalin (10%)

Procedure:

-

Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast rats for 24 hours before indomethacin administration, with free access to water.[6][7]

-

Grouping and Treatment:

-

Control Group: Administer the vehicle orally.

-

Indomethacin Group: Administer indomethacin (e.g., 30 mg/kg) orally.[6]

-

This compound Group(s): Administer this compound at various doses (e.g., 50, 100, 200 mg/kg) orally, 30 minutes before indomethacin administration.

-

Positive Control Group: Administer a known anti-ulcer drug (e.g., omeprazole 20 mg/kg) orally, 30 minutes before indomethacin administration.[6]

-

-

Induction: Administer a single oral dose of indomethacin (30 mg/kg) to all groups except the control group.[6]

-

Observation Period: Euthanize the animals 4-6 hours after indomethacin administration.[2][8]

-

Sample Collection: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.

Ethanol-Induced Gastric Lesion Protocol

This model is used to evaluate cytoprotective activity, as ethanol induces severe hemorrhagic lesions in the gastric mucosa.[9][10]

Materials:

-

Male Swiss albino mice (20-25 g)

-

Absolute ethanol

-

Saline

-

This compound

-

Oral gavage needles

-

Dissection tools

-

Formalin (10%)

Procedure:

-

Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast mice for 24 hours before ethanol administration, with free access to water.[9]

-

Grouping and Treatment:

-

Control Group: Administer saline orally.

-

Ethanol Group: Administer saline orally 1 hour before ethanol.

-

This compound Group(s): Administer this compound at various doses (e.g., 50, 100, 200 mg/kg) orally, 1 hour before ethanol administration.

-

Positive Control Group: Administer a known anti-ulcer drug (e.g., omeprazole 20 mg/kg) orally, 1 hour before ethanol administration.

-

-

Induction: Administer absolute ethanol (e.g., 0.2 mL/animal) orally to all groups except the control group.[11]

-

Observation Period: Euthanize the animals 1 hour after ethanol administration.

-

Sample Collection: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline.

Water Immersion Stress-Induced Gastric Lesion Protocol

This model investigates the role of central nervous system and physiological stress in the formation of gastric ulcers.[12][13][14]

Materials:

-

Male Wistar rats (200-250 g)

-

Restraint cages

-

Water bath (maintained at 23°C)

-

This compound

-

Oral gavage needles

-

Dissection tools

-

Formalin (10%)

Procedure:

-

Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast rats for 24 hours before the stress procedure, with free access to water.[12]

-

Grouping and Treatment:

-

Control Group: No stress exposure.

-

Stress Group: Administer vehicle orally 30 minutes before stress induction.

-

This compound Group(s): Administer this compound at various doses (e.g., 50, 100, 200 mg/kg) orally, 30 minutes before stress induction.

-

Positive Control Group: Administer a known anti-ulcer drug (e.g., a proton pump inhibitor) orally, 30 minutes before stress induction.

-

-

Induction: Place rats in restraint cages and immerse them vertically to the level of the xiphoid process in a water bath at 23°C for a period of up to 10 hours.[12]

-

Observation Period: Euthanize the animals immediately after the stress period.

-

Sample Collection: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline.

Assessment of Gastric Lesions

Macroscopic Evaluation

After rinsing, the stomachs are pinned flat on a board for macroscopic examination. The severity of the lesions can be quantified using an ulcer index.

Ulcer Index Scoring:

The ulcer index is calculated by summing the scores for lesion number and severity. The total length of all lesions is measured in millimeters.

| Score | Description |

| 0 | No visible lesions |

| 1 | Small, punctiform lesions (<1 mm) |

| 2 | Lesions between 1 and 2 mm in length |

| 3 | Lesions between 2 and 4 mm in length |

| 4 | Lesions greater than 4 mm in length |

| 5 | Perforated ulcers |

The sum of the lengths of all lesions for each stomach is used as the ulcer index. The percentage of inhibition of ulceration is calculated as:

% Inhibition = [(Ulcer Index_Control - Ulcer Index_Treated) / Ulcer Index_Control] x 100

Histological Evaluation

For histological assessment, a portion of the gastric tissue containing lesions is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

Histological Scoring System: [3][15][16][17]

| Grade | Description |

| 0 | Normal gastric mucosa. |

| 1 | Superficial epithelial damage, mild edema in the upper lamina propria. |

| 2 | Deeper mucosal damage, moderate edema, and mild inflammatory cell infiltration. |

| 3 | Transmucosal necrosis, severe edema, and moderate inflammatory cell infiltration. |

| 4 | Extensive transmucosal necrosis, severe edema, and dense inflammatory cell infiltration with hemorrhage. |

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the gastric lesion assessment.

Table 1: Macroscopic Gastric Lesion Assessment

| Treatment Group | Dose (mg/kg) | Ulcer Index (mean ± SEM) | % Inhibition |

| Control | - | 0.0 ± 0.0 | - |

| Inducer (e.g., Indomethacin) | - | [Insert Value] | 0 |

| This compound | 50 | [Insert Value] | [Insert Value] |

| This compound | 100 | [Insert Value] | [Insert Value] |

| This compound | 200 | [Insert Value] | [Insert Value] |

| Positive Control | [Insert Dose] | [Insert Value] | [Insert Value] |

Table 2: Histological Gastric Lesion Assessment

| Treatment Group | Dose (mg/kg) | Histological Score (mean ± SEM) |

| Control | - | 0.0 ± 0.0 |

| Inducer (e.g., Indomethacin) | - | [Insert Value] |

| This compound | 50 | [Insert Value] |

| This compound | 100 | [Insert Value] |

| This compound | 200 | [Insert Value] |

| Positive Control | [Insert Dose] | [Insert Value] |

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the proposed mechanism of action of enoxolone.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. turkjgastroenterol.org [turkjgastroenterol.org]

- 3. Histologic scoring of gastritis and gastric cancer in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of carbenoxolone on prostaglandin synthesizing and metabolizing enzymes and correlation with gastric mucosal carbenoxolone concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of carbenoxolone on gastric prostaglandin E2 levels in patients with peptic ulcer disease following vagal and pentagastrin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Carnosic Acid Ameliorates Indomethacin-Induced Gastric Ulceration in Rats by Alleviating Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessing the Protective Effects of PC-1 Formulation on Ethanol-Induced Gastric Ulcer Model in Wistar Rats: A Comprehensive Study – Oriental Journal of Chemistry [orientjchem.org]

- 12. Water immersion and restraint stress (WIRS) gastric ulcer [bio-protocol.org]

- 13. KoreaMed Synapse [synapse.koreamed.org]

- 14. Gastric mucosal damage in water immersion stress: Mechanism and prevention with GHRP-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A reproducible scoring system for quantification of histologic lesions of inflammatory disease in mouse gastric epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Measurement of Cytokine Levels (IL-8, TNF-α) after Enoxolone Aluminate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxolone, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, a major active component of licorice root. It has been recognized for its anti-inflammatory, antiviral, and anti-ulcer properties. Enoxolone aluminate is the aluminum salt of enoxolone. This document provides detailed application notes and protocols for the measurement of key pro-inflammatory cytokines, Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), following treatment with enoxolone and its derivatives. The provided data and protocols are essential for researchers investigating the anti-inflammatory potential of this compound in various disease models.

While specific quantitative data for this compound is limited in publicly available literature, the information presented here is based on studies of enoxolone and glycyrrhetinic acid, which are expected to have similar biological activities.

Data Presentation

The following tables summarize the modulatory effects of enoxolone and related compounds on IL-8 and TNF-α levels from in vitro and clinical studies.

Table 1: In Vitro Inhibition of IL-8 Expression by Glycyrrhetinic Acid

| Cell Line | Inducing Agent | Glycyrrhetinic Acid Concentration (μmol/L) | IL-8 Expression Inhibition | Reference |